N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide
Overview
Description
N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.17869263 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions The molecular structure and intermolecular interactions of related compounds to N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide have been explored through various methods, including X-ray diffraction and DFT calculations. These studies reveal insights into the effect of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, emphasizing their importance for the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Antibacterial Applications Research on derivatives of 3-methoxybenzamide has led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. These findings underscore the potential of structural analogues of this compound in creating effective antibacterial agents with optimized drug-like characteristics (Haydon et al., 2010).
Metabolic Profiling The metabolic profile of related compounds, specifically N-2-methoxybenzylated compounds (NBOMes), has been investigated through in vivo and in vitro studies. These studies help in understanding the major metabolic pathways, such as mono- and bis-O-demethylation and hydroxylation, which are crucial for the metabolism of novel substances. This research provides a foundation for studying the metabolism of this compound and related compounds (Šuláková et al., 2021).
Synthesis and Chemical Transformations Studies on the synthesis and chemical transformations of related benzamide derivatives highlight methodologies for generating acyclic N-acylimines and directed C-H olefination. These insights are significant for the synthesis and functionalization of this compound, offering pathways to explore its potential in various chemical and pharmaceutical applications (Chao & Weinreb, 2000; Rakshit et al., 2011).
Gastrointestinal Prokinetic Activity Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally modified from metoclopramide, shows balanced gastrointestinal prokinetic and antiemetic activities. This suggests that analogues of this compound may serve as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methylbutan-2-ylamino)-3-oxopropyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-5-16(2,3)18-14(19)9-10-17-15(20)12-7-6-8-13(11-12)21-4/h6-8,11H,5,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBVSUYCZSJAQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CCNC(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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